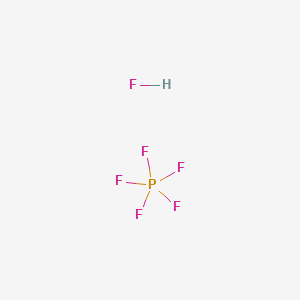

Pentafluoro-lambda5-phosphane;hydrofluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexafluorophosphoric acid is a chemical compound with the formula HPF₆. It is a strong acid that is only stable in solution and decomposes to hydrofluoric acid and phosphorus pentafluoride when dry . This compound is known for its high reactivity and is commonly used in various industrial and scientific applications.

Métodos De Preparación

Hexafluorophosphoric acid is typically synthesized by combining phosphorus pentafluoride with hydrofluoric acid . The reaction is as follows:

PF5+HF→HPF6

In industrial settings, the preparation involves passing phosphorus pentafluoride gas through a solution of hydrofluoric acid. The reaction is highly exothermic and must be carefully controlled to prevent decomposition . Another method involves the reaction of phosphorus pentafluoride with an alkali metal fluoride in the presence of hydrofluoric acid .

Análisis De Reacciones Químicas

Hexafluorophosphoric acid undergoes several types of chemical reactions, including:

- Hydrolysis: Reacts exothermically with water to produce oxonium hexafluorophosphate and hydrofluoric acid .

HPF6+H2O→H3O+PF6−+HF

Decomposition: Decomposes to hydrofluoric acid and phosphorus pentafluoride when dry .HPF6→HF+PF5

Reaction with Bases: Forms salts with bases, such as sodium hexafluorophosphate .HPF6+NaOH→NaPF6+H2O

Aplicaciones Científicas De Investigación

Hexafluorophosphoric acid is widely used in scientific research and industrial applications:

Electrolytes: Commonly used in the production of electrolytes for lithium-ion batteries.

Metal Cleaning and Polishing: Employed as a metal cleaner and chemical polishing agent for the formation of protective coatings on metal surfaces.

Mecanismo De Acción

The mechanism of action of hexafluorophosphoric acid involves its strong acidic properties. It protonates various substrates, facilitating reactions such as polymerization and anion exchange . The compound’s high reactivity with water and bases makes it a versatile reagent in chemical synthesis .

Comparación Con Compuestos Similares

Hexafluorophosphoric acid is often compared with other strong acids such as fluoroantimonic acid and tetrafluoroboric acid . While all these acids are known for their high acidity, hexafluorophosphoric acid is unique due to its stability in solution and its specific applications in catalysis and electrolyte production . Similar compounds include:

- Fluoroantimonic Acid (HSbF₆)

- Tetrafluoroboric Acid (HBF₄)

- Hexafluoroarsenic Acid (HAsF₆)

Each of these acids has distinct properties and applications, making hexafluorophosphoric acid a valuable compound in its own right.

Propiedades

Fórmula molecular |

F6HP |

|---|---|

Peso molecular |

145.9722 g/mol |

Nombre IUPAC |

pentafluoro-λ5-phosphane;hydrofluoride |

InChI |

InChI=1S/F5P.FH/c1-6(2,3,4)5;/h;1H |

Clave InChI |

OQWOLAMXNGPSQY-UHFFFAOYSA-N |

SMILES canónico |

F.FP(F)(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

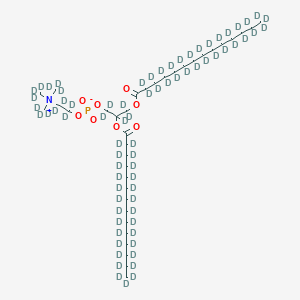

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)

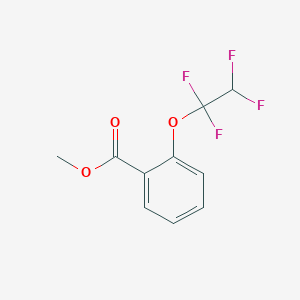

![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)